4-{2-[(4-cyano-1-methylpiperidin-4-yl)carbamoyl]eth-1-en-1-yl}-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{2-[(4-cyano-1-methylpiperidin-4-yl)carbamoyl]eth-1-en-1-yl}-N-cyclopropylbenzamide” belongs to the class of organic compounds known as n-carbamoyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears a carbamoyl group at its terminal nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a cyano group and a carbamoyl group .Physical and Chemical Properties Analysis
The average molecular weight of this compound is 405.5343 and the monoisotopic weight is 405.273990011 . The chemical formula is C21H35N5O3 .Scientific Research Applications
Pharmacological Research Applications
- The chemistry and pharmacology of novel synthetic opioids, including compounds structurally related to the one , have been studied for their effects and mechanisms of action. Such research is crucial for understanding the potential impact of these compounds on drug markets and their pharmacokinetic properties, which could inform the development of medical therapies or interventions in drug abuse scenarios (Sharma et al., 2018).
Chemistry and Material Science Applications
- Studies on methylene-linked liquid crystal dimers, similar in complexity to the compound of interest, have reported on their transitional properties and the emergence of various nematic phases. This research provides insights into the design and functionality of liquid crystals, which have applications in display technologies and other areas where the control of light and color is essential (Henderson & Imrie, 2011).
Environmental and Biological Applications
- The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, offering insights into the environmental behavior of synthetic compounds. Understanding the microbial degradation pathways and environmental persistence of such compounds can inform environmental management and remediation strategies (Thornton et al., 2020).
Antimicrobial Research Applications
- Monoterpenes, including p-Cymene, have been studied for their antimicrobial properties, suggesting a potential area of application for similar compounds. Research into the mechanisms of antimicrobial action and the development of resistance is critical for the development of new antimicrobial agents and treatments (Marchese et al., 2017).
Mechanism of Action
Future Directions
Piperidine derivatives play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on the discovery and biological evaluation of potential drugs containing a piperidine moiety .
Properties
IUPAC Name |
4-[3-[(4-cyano-1-methylpiperidin-4-yl)amino]-3-oxoprop-1-enyl]-N-cyclopropylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-24-12-10-20(14-21,11-13-24)23-18(25)9-4-15-2-5-16(6-3-15)19(26)22-17-7-8-17/h2-6,9,17H,7-8,10-13H2,1H3,(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTJCYGDFAIJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C#N)NC(=O)C=CC2=CC=C(C=C2)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.